N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole rings, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For instance, the preparation of similar compounds involves the use of reagents like sodium hydrosulfite and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. The use of advanced techniques like microwave-assisted synthesis can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-yl)methanamine: Similar structure but lacks the sulfonamide group.
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Contains a cyclopropane ring instead of a sulfonamide group.
3-({[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)(5-~14~C)-1H-pyrazol-4-yl]methyl}sulfonyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole: Contains additional functional groups like difluoromethoxy and trifluoromethyl.
Uniqueness
N13-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of two pyrazole rings and a sulfonamide group, which imparts specific chemical and biological properties. This structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-9-11(8-15(3)13-9)19(17,18)16(4)7-10-5-12-14(2)6-10/h5-6,8H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOQCUATGPZIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(C)CC2=CN(N=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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